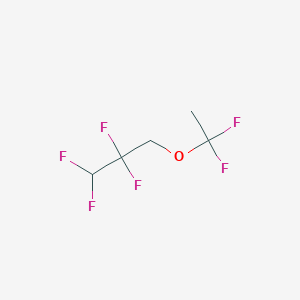

1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether

描述

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE, CAS 16627-68-2) is a fluorinated ether with the molecular formula C₅H₄F₈O and a molecular weight of 232.07 g/mol . It is widely utilized as a diluent in localized high-concentration electrolytes (LHCEs) for lithium-based batteries, including lithium-ion (Li-ion), lithium-metal (Li-metal), and lithium-sulfur (Li-S) systems. TTE’s key attributes include:

- Low polarity and high chemical stability, enabling compatibility with aggressive lithium salts like LiFSI and LiTFSI .

- A dielectric constant of 6.2, higher than other hydrofluoroethers (HFEs), which supports ion dissociation while minimizing solvent coordination .

- Non-flammability and low viscosity, critical for enhancing electrolyte safety and mass transfer in high-voltage cells .

TTE is pivotal in stabilizing electrode-electrolyte interfaces, suppressing lithium dendrite growth, and improving cycle life in batteries operating under extreme conditions (e.g., high voltages >4.5 V or low temperatures) .

属性

IUPAC Name |

3-(1,1-difluoroethoxy)-1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O/c1-4(8,9)12-2-5(10,11)3(6)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRJSFDKEZULSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OCC(C(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether typically involves the reaction of difluoroethanol with tetrafluoropropanol in the presence of a suitable catalyst. One common method involves using a high-pressure reactor where difluoroethanol and tetrafluoropropanol are reacted at elevated temperatures and pressures. The reaction is often catalyzed by a strong acid or base to facilitate the etherification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as vacuum distillation to purify the final product and remove any unreacted starting materials or by-products .

化学反应分析

Types of Reactions: 1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.

Reduction: Reduction reactions can yield fluorinated hydrocarbons.

Substitution: The ether can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed under anhydrous conditions.

Major Products:

Oxidation: Fluorinated alcohols or acids.

Reduction: Fluorinated hydrocarbons.

Substitution: Various substituted fluorinated ethers.

科学研究应用

1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and inertness.

Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.

Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.

作用机制

The mechanism by which 1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether exerts its effects is primarily through its interaction with other molecules via van der Waals forces and dipole-dipole interactions. The presence of multiple fluorine atoms enhances these interactions, leading to increased stability and lower reactivity. In battery applications, for example, it forms a stable solid-electrolyte interface (SEI) layer that improves the performance and longevity of lithium-ion batteries .

相似化合物的比较

Electrochemical Performance

- TTE outperforms BTFE in forming stable cathode-electrolyte interphases (CEIs) on Ni-rich NMC (e.g., NCM811) cathodes due to its higher dielectric constant, which promotes Li⁺ desolvation and mitigates transition-metal dissolution .

- In Li-S batteries, TTE and OFE exhibit superior polysulfide encapsulation via weak solvating power, but TTE’s lower viscosity enhances rate capability compared to bulkier OFE .

Solvation Behavior

- TTE and BTFE act as inert diluents in LHCEs, preserving the solvation structure of high-concentration electrolytes while reducing viscosity .

- OFE ’s larger molecular size further weakens solvent-solute interactions, critical for limiting lithium dendrite growth in Li-metal systems .

Lithium-Ion Batteries

- TTE-based LHCEs (e.g., 1.2 M LiFSI-DME/TTE) improve capacity retention of NCM811/Li cells to 92% after 200 cycles at 4.4 V, outperforming carbonate-based electrolytes (65% retention) .

- In 4.8 V Li-ion cells , TTE blended with fluorinated carbonates (FEC, DFEC) reduces gas generation and extends cycle life by 300% compared to conventional electrolytes .

Lithium-Sulfur Batteries

- TTE weakens polysulfide solvation, reducing shuttle effect and achieving 80% capacity retention over 500 cycles in Li-S cells .

Sodium-Ion Batteries

- TTE diluents in NaFSI-TEP/TTE electrolytes enable 99.5% Coulombic efficiency in Na₃V₂(PO₄)₃||Na cells, highlighting cross-system applicability .

生物活性

1,1-Difluoroethyl 2,2,3,3-tetrafluoropropyl ether (DFTPE) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of DFTPE, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

DFTPE is characterized by its highly fluorinated structure, which contributes to its stability and reactivity. The presence of multiple fluorine atoms enhances its lipophilicity and alters its interaction with biological systems.

The biological activity of DFTPE can be attributed to several mechanisms:

- Interaction with Biological Membranes : Due to its lipophilic nature, DFTPE can integrate into lipid bilayers, potentially disrupting membrane integrity and influencing cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that DFTPE may inhibit certain enzymes involved in metabolic pathways. For instance, it could interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Reactive Oxygen Species (ROS) Generation : Fluorinated compounds are known to induce oxidative stress. DFTPE may promote the formation of ROS, leading to cellular damage or apoptosis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of DFTPE:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Induced apoptosis in cancer cell lines | In vitro assays on human cancer cell lines |

| Study 2 | Inhibited cytochrome P450 activity | Enzyme activity assays |

| Study 3 | Altered membrane fluidity in model membranes | Fluorescence spectroscopy |

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of DFTPE on various human cancer cell lines. The results indicated that DFTPE significantly induced apoptosis through the activation of caspase pathways. The study utilized flow cytometry and Western blotting techniques to confirm these findings.

Case Study 2: Metabolic Effects

Another investigation focused on the effects of DFTPE on liver enzyme activity. The compound was shown to inhibit cytochrome P450 enzymes by competing with substrate binding. This inhibition could lead to altered drug metabolism and potential drug-drug interactions.

Case Study 3: Membrane Disruption

Research published in the Journal of Membrane Biology demonstrated that DFTPE could disrupt lipid bilayers at certain concentrations. Using fluorescence microscopy and electron spin resonance (ESR), the study illustrated changes in membrane fluidity and permeability.

常见问题

Basic Research Questions

Q. What are the primary synthesis routes and characterization methods for 1,1-difluoroethyl 2,2,3,3-tetrafluoropropyl ether?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions between fluorinated alcohols and halogenated precursors under anhydrous conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm fluorine substitution patterns and purity. Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) are used to verify molecular weight and functional groups. Physical properties (e.g., boiling point: 92°C, density: 1.54 g/cm³) are measured using standard ASTM methods .

Q. How does this compound function as a diluent in localized high-concentration electrolytes (LHCEs)?

- Methodological Answer : In LHCE formulations, it acts as a non-solvating fluorinated diluent, reducing viscosity while maintaining a high local concentration of lithium salts (e.g., LiFSI). For example, a 1:3 molar ratio of LiFSI to dimethyl carbonate (DMC) diluted with this ether achieves optimal ionic conductivity and electrode wettability. This design mitigates lithium dendrite growth and enhances Coulombic efficiency (CE) to >98% in Li-metal batteries .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its flammability (flash point: 27°C) and potential toxicity, experiments require:

- Use of explosion-proof equipment in well-ventilated fume hoods.

- Personal protective equipment (PPE): nitrile gloves, safety goggles, and flame-resistant lab coats.

- Waste disposal via certified hazardous waste contractors to avoid environmental contamination .

Advanced Research Questions

Q. What mechanisms explain its role in stabilizing high-voltage (>4.5 V) lithium-ion battery cathodes?

- Methodological Answer : The compound’s strong electron-withdrawing fluorine groups reduce oxidative decomposition at high voltages. When blended with sulfolane or carbonates, it forms a stable cathode-electrolyte interphase (CEI) on LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811), suppressing transition-metal dissolution. Electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) confirm CEI composition (e.g., LiF-rich layers) .

Q. How do anion-solvent interactions differ between LiFSI and LiTFSI salts in electrolytes containing this ether?

- Methodological Answer : Raman spectroscopy reveals that LiFSI forms contact ion pairs more readily than LiTFSI in this ether-based electrolyte due to weaker Li⁺-TFSI⁻ interactions. This promotes higher Li⁺ transference numbers (0.73 vs. 0.65 for LiTFSI) and improved rate capability. Molecular dynamics simulations further show reduced anion mobility in LiFSI systems, enhancing cycle stability .

Q. Can this compound mitigate self-discharge in lithium-sulfur (Li-S) batteries?

- Methodological Answer : Yes. Its low polysulfide solubility (<0.1 mM) limits the shuttling effect. Coupled with LiNO₃ additives, it forms a dual solid electrolyte interphase (SEI) on sulfur cathodes and lithium anodes, reducing self-discharge to <5% over 30 days. Scanning electron microscopy (SEM) confirms minimal lithium corrosion .

Data Contradictions and Resolution Strategies

Q. Why do studies report varying Coulombic efficiencies (98–99.6%) for Li-metal anodes with similar LHCE formulations?

- Resolution : Discrepancies arise from differences in Li foil thickness (50–200 µm), electrolyte-to-anode volume ratios, and cycling protocols. Thin Li foils (<50 µm) exhibit higher porosity, accelerating electrolyte depletion. Standardized testing with anode-free configurations and operando pressure monitoring is recommended .

Key Performance Data

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。